molecular formula C18H21NO3 B5858135 N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide

N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5858135
M. Wt: 299.4 g/mol
InChI Key: UZILTQGRWPNVRG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide, also known as EEPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. EEPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.43 g/mol.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has also been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain and heat.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide was found to significantly reduce inflammation and pain in rats with carrageenan-induced paw edema. N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has also been shown to reduce the production of nitric oxide and prostaglandin E2, two molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its low toxicity and high solubility in organic solvents. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide. One area of interest is the development of new drugs for the treatment of pain and inflammation based on the structure of N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide. Another area of interest is the development of new herbicides based on the inhibitory effects of N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide on weed growth. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide and its potential side effects and toxicity.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide can be synthesized through the reaction of 2-ethoxyaniline with 4-ethylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with acetic anhydride and sodium acetate to obtain N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and agriculture. N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-14-9-11-15(12-10-14)22-13-18(20)19-16-7-5-6-8-17(16)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZILTQGRWPNVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(4-ethylphenoxy)acetamide

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